Malvidin chloride
Overview
Description
Malvidin chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is responsible for the blue-red color in many plants, including red grapes and red wine . This compound is known for its antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Malvidin chloride, a dietary anthocyanin, has been identified as a potential drug for the treatment of neuronal toxicity . It primarily targets neuronal cells and plays a significant role in mitigating neurotoxicity induced by aluminum chloride . It also targets key regulatory hormones in the brain region .
Mode of Action
This compound interacts with its targets primarily through its antioxidant activity . It shows neuroprotective effects through the regulation of antioxidant levels and neuroinflammation in rats exposed to aluminum chloride . It possesses antioxidant activity via acetylcholinesterase inhibition and regulation of oxidative stress in neuronal cells .
Biochemical Pathways
The biosynthesis of this compound involves several enzymes. The enzyme flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol, which can be further hydroxylated by flavonoid 3′-hydroxylase (F3’H) or flavonoid 3′,5′-hydroxylase (F3´5’H) into two other dihydroflavonols: dihydroquercetin or dihydromyricetin . The late steps of the malvidin biosynthesis pathway involve the enzyme O-methyltransferase (OMT), while anthocyanin acyltransferases (ACT) help in the acylation of malvidin .
Pharmacokinetics
It is known that this compound is a naturally occurring compound found in various fruits and flowers, suggesting that it is likely absorbed and metabolized in the body .
Result of Action
The administration of this compound has been shown to ameliorate the effects of aluminum chloride on behavioral parameters in rats . It also shows anti-carcinogenic, diabetes-control, cardiovascular-disease-prevention, and brain-function-improvement properties .
Action Environment
This compound is a natural bioactive compound that is widely present in fruits such as grapes, blueberries, and strawberries . It exhibits a purple-red color and has good light and heat resistance, and it is stable in acidic environments . These properties suggest that environmental factors such as light, heat, and pH can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malvidin chloride can be synthesized through the methylation of delphinidin, another anthocyanin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as grape skins and other fruits. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Malvidin chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form syringic acid.
Reduction: It can be reduced to its corresponding leucoanthocyanidin.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are commonly used for acetylation reactions.
Major Products
Oxidation: Syringic acid.
Reduction: Leucoanthocyanidin.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Malvidin chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Malvidin chloride is one of several anthocyanins, including:
- Cyanidin chloride
- Delphinidin chloride
- Pelargonidin chloride
- Peonidin chloride
- Petunidin chloride
Uniqueness
This compound is unique due to its high degree of methylation, which enhances its stability and bioavailability compared to other anthocyanins . This makes it particularly effective as an antioxidant and anti-inflammatory agent.
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKOUUKQBTQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10463-84-0 (Parent) | |
Record name | Malvidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
366.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643-84-5 | |
Record name | Malvidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malvidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malvidin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALVIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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